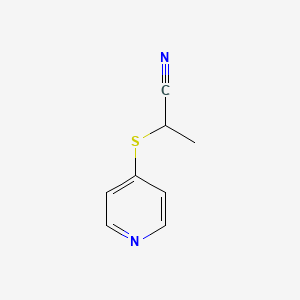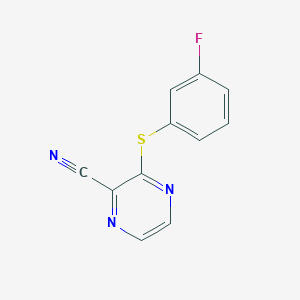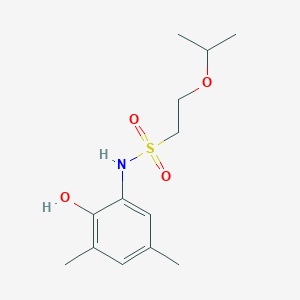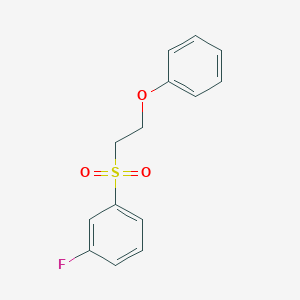
2-Pyridin-4-ylsulfanylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridin-4-ylsulfanylpropanenitrile is an organic compound that features a pyridine ring substituted at the 4-position with a sulfanyl group and a propanenitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-ylsulfanylpropanenitrile typically involves the reaction of 4-chloropyridine with thiourea to form 4-mercaptopyridine. This intermediate is then reacted with acrylonitrile under basic conditions to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Pyridin-4-ylsulfanylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (bromine, chlorine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated pyridines.
科学研究应用
2-Pyridin-4-ylsulfanylpropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用机制
The mechanism of action of 2-Pyridin-4-ylsulfanylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Mercaptopyridine: Similar structure but lacks the propanenitrile moiety.
2-Pyridin-4-ylsulfonylpropanenitrile: Contains a sulfonyl group instead of a sulfanyl group.
4-Cyanopyridine: Contains a nitrile group directly attached to the pyridine ring.
Uniqueness
2-Pyridin-4-ylsulfanylpropanenitrile is unique due to the presence of both the sulfanyl and propanenitrile groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
属性
IUPAC Name |
2-pyridin-4-ylsulfanylpropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2S/c1-7(6-9)11-8-2-4-10-5-3-8/h2-5,7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFNTPZYLSMJKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)SC1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(5-Bromo-4-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-2-methylpropan-2-ol](/img/structure/B7601008.png)

![2-(cyclohexen-1-yl)-N-[(4-methylsulfanylphenyl)methyl]ethanamine](/img/structure/B7601026.png)
![3-[[2-Fluoro-3-(trifluoromethyl)benzoyl]amino]propanoic acid](/img/structure/B7601034.png)


![5-[(2-Pyrazol-1-ylpropanoylamino)methyl]furan-2-carboxylic acid](/img/structure/B7601053.png)

![5-[[(5-Chlorothiophen-2-yl)sulfonylamino]methyl]furan-2-carboxylic acid](/img/structure/B7601056.png)
![5-[[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7601060.png)

![5-[[[2-(2-Fluorophenyl)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B7601073.png)
![2-Thiophen-2-yl-5-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B7601086.png)

